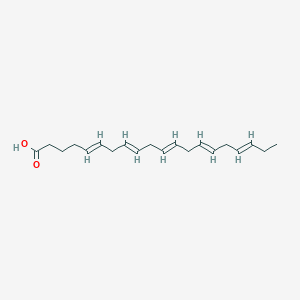

5,8,11,14,17-Eicosapentaenoic Acid

Description

Properties

CAS No. |

1553-41-9 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22) |

InChI Key |

JAZBEHYOTPTENJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |

physical_description |

Colorless liquid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of 5,8,11,14,17-Eicosapentaenoic Acid (EPA)

Introduction

This compound (EPA), an omega-3 polyunsaturated fatty acid (PUFA), has garnered significant scientific interest for its pleiotropic health benefits, particularly in the realms of cardiovascular disease, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the seminal discovery of EPA, its isolation from natural sources, and the evolution of extraction and purification methodologies. Detailed experimental protocols for key isolation techniques are presented, alongside structured quantitative data and visualizations of its core signaling pathways, to serve as a valuable resource for the scientific community.

The Historical Discovery of Eicosapentaenoic Acid

The journey to understanding the importance of EPA began in the 1970s with the pioneering work of Danish researchers Dr. Jørn Dyerberg and Professor Hans Olaf Bang. Intrigued by the low incidence of cardiovascular disease among the Greenlandic Inuit population despite a high-fat diet rich in marine animals, they embarked on a series of seminal studies.[1][2][3]

Their research, conducted in the late 1960s and 1970s, involved detailed dietary analysis and examination of blood lipids of the Inuit people.[1][4] They observed that the Inuit diet, consisting largely of seal, whale, and fish, was rich in long-chain omega-3 polyunsaturated fatty acids, with a particularly high content of what we now know as EPA (C20:5n-3).[1][2]

In a landmark 1978 paper published in The Lancet, Dyerberg and Bang proposed that the high levels of EPA in the blood of the Inuit people could competitively inhibit the pro-thrombotic and pro-inflammatory pathways of arachidonic acid (AA), an omega-6 fatty acid prevalent in Western diets.[3] This hypothesis laid the foundation for decades of research into the therapeutic potential of EPA.

Original Isolation and Analytical Methodology

While detailed protocols from their earliest work are not exhaustively documented in single publications, their papers describe a general methodology consistent with the analytical techniques of the era. The process for analyzing the fatty acid composition of the Inuit diet and blood samples can be summarized as follows:

-

Sample Collection: Duplicate portions of the daily food intake of Greenlandic Inuit individuals were collected for seven consecutive days.[1] Blood samples were also drawn for plasma lipid analysis.[4]

-

Lipid Extraction: Total lipids were extracted from the food and plasma samples. Although not explicitly detailed in every paper, the Folch method or similar solvent extraction techniques using chloroform (B151607) and methanol (B129727) were standard practice at the time for lipid extraction from biological matrices.

-

Saponification and Methylation: The extracted lipids were saponified (hydrolyzed) to release the fatty acids from their glycerol (B35011) backbone. These free fatty acids were then esterified, typically with methanol in the presence of an acid catalyst like boron trifluoride or hydrochloric acid, to form fatty acid methyl esters (FAMEs).[5] This derivatization step was crucial for making the fatty acids volatile enough for gas chromatography.

-

Gas-Liquid Chromatography (GLC): The resulting FAMEs were then separated and quantified using gas-liquid chromatography.[6] This technique allowed for the determination of the relative proportions of different fatty acids, leading to the identification of high levels of C20:5 (EPA) in the Inuit samples compared to Danish controls.[1]

This early work, though lacking the high-throughput and high-resolution techniques of today, was instrumental in establishing the link between dietary EPA intake and its physiological effects.

Modern Isolation and Purification Protocols

Since its discovery, numerous methods have been developed and refined for the efficient isolation and purification of EPA from various natural sources, primarily marine oils and, more recently, microalgae. These methods aim to increase the purity and yield of EPA for its use in pharmaceuticals and nutraceuticals.

Urea (B33335) Complexation/Precipitation

Urea complexation is a widely used and cost-effective method for enriching PUFAs like EPA. The principle lies in the ability of urea to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, while the bulkier, kinked structures of PUFAs prevent their inclusion. This allows for the separation of PUFAs in the liquid phase.

Experimental Protocol:

-

Saponification of Fish Oil:

-

Mix 100 g of fish oil with 200 mL of a 2.5 M ethanolic potassium hydroxide (B78521) solution.

-

Reflux the mixture with stirring for 60 minutes to ensure complete saponification.

-

Cool the mixture and add 300 mL of water.

-

Extract the unsaponifiable matter three times with 150 mL of hexane (B92381).

-

Acidify the aqueous layer to a pH of 1 with 6 M HCl to liberate the free fatty acids (FFAs).

-

Extract the FFAs three times with 150 mL of hexane.

-

Wash the combined hexane extracts with distilled water until the washings are neutral.

-

Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the FFA mixture.

-

-

Urea Complexation:

-

Dissolve 150 g of urea in 600 mL of 95% ethanol (B145695) at 70°C with stirring.

-

Add 50 g of the FFA mixture to the urea solution and continue heating and stirring until the solution is clear.

-

Allow the solution to cool to room temperature and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization of the urea-fatty acid adducts.

-

Separate the crystals (containing saturated and monounsaturated fatty acids) from the liquid filtrate (enriched with PUFAs) by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Recovery of EPA-Enriched Fatty Acids:

-

Combine the filtrate and washings.

-

Add an equal volume of water and acidify to pH 4 with 6 M HCl.

-

Extract the PUFA-rich fraction three times with 150 mL of hexane.

-

Wash the combined hexane extracts with distilled water until neutral.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the EPA-enriched free fatty acids.

-

Supercritical Fluid CO₂ (SC-CO₂) Extraction

Supercritical fluid extraction using carbon dioxide is a green and highly tunable technology for the selective extraction of lipids, including EPA, from natural sources like microalgae. By manipulating pressure and temperature, the solvating power of supercritical CO₂ can be adjusted to target specific compounds.

Experimental Protocol (from Nannochloropsis gaditana):

-

Biomass Preparation:

-

Lyophilize (freeze-dry) the microalgal biomass to remove water content.

-

Grind the dried biomass to a fine powder to increase the surface area for extraction.

-

-

Supercritical Fluid Extraction:

-

Load approximately 10 g of the prepared microalgal biomass into the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters. Optimal conditions for EPA recovery from Nannochloropsis gaditana have been reported to be:

-

Pressure: 250 bar

-

Temperature: 65°C

-

CO₂ Flow Rate: 7.24 g/min

-

-

Perform the extraction for a set duration (e.g., 100 minutes), collecting the extract in a separator vessel at a lower pressure and temperature to precipitate the extracted oil.

-

-

Fractionation and Analysis:

-

The collected oil can be further purified using techniques like winterization or chromatography if higher purity is required.

-

The EPA content of the extracted oil is determined by converting the fatty acids to FAMEs and analyzing them by GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for EPA Quantification

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acids.

Experimental Protocol:

-

FAMEs Preparation (from extracted oil):

-

To approximately 20 mg of the extracted oil, add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 100°C for 5 minutes.

-

After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat again at 100°C for 5 minutes.

-

Add 2 mL of n-hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.

-

Centrifuge the mixture to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column suitable for FAMEs separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: EPA is identified by its retention time and comparison of its mass spectrum with a known standard and/or a spectral library (e.g., NIST).

-

Quantification: The concentration of EPA is determined by comparing the peak area to that of a known amount of an internal or external standard.

-

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol [7] |

| Appearance | Colorless to light yellow oil |

| Melting Point | -54 to -53 °C |

| Boiling Point | 169-171 °C at 0.15 mmHg |

| Density | ~0.94 g/cm³ |

| Solubility in Water | 0.005814 mg/L at 25°C (estimated)[4] |

| CAS Number | 10417-94-4 |

Table 2: EPA Content in Various Marine Sources

| Marine Source | EPA Content (mg per 100g serving) |

| Mackerel | 4,580 (EPA + DHA combined)[8] |

| Salmon (Atlantic) | ~1,000 - 1,800 |

| Herring | ~900 - 1,700 |

| Sardines (canned in oil) | ~500 - 1,000 |

| Anchovies (canned in oil) | ~800 - 1,400 |

| Cod Liver Oil (1 tbsp) | ~1,000 - 1,500 |

| Krill Oil (varies by supplement) | ~70 - 150 per 1g |

| Nannochloropsis sp. (dry weight) | 3,608 - 5,100[9] |

Note: Values can vary significantly based on species, diet, season, and preparation method.

Table 3: Comparison of EPA Yields from Different Extraction/Purification Methods

| Method | Starting Material | Key Parameters | EPA Purity/Yield |

| Urea Complexation | Tuna Oil FFAs | Urea/FFA ratio: 1.6, Temp: -28°C, Time: 16h | Final product: 22.2% EPA |

| Supercritical CO₂ Extraction | Nannochloropsis gaditana | 250 bar, 65°C, 7.24 g/min CO₂ | 11.50 mg/g biomass (27.4% recovery)[10] |

| pH-zone-refining CCC | Refined Fish Oil | Heptane/Methanol/Water (100:55:45), 50 mM TFA, 40 mM NH₄OH | 95.5% purity, 79.6 mg from 500 mg FFAs |

| Lipase-catalyzed Esterification | Tuna Oil FFAs | Immobilized Rhizomucor miehei lipase, 8h | Residual FFAs: 3% EPA (87% EPA recovery into ethyl esters) |

| Molecular Distillation | Raw Fish Oil (68-72% EPA-EE) | - | 79-83% purity, 50-70% yield |

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Experimental Workflow for EPA Isolation from Fish Oil

Caption: Workflow for EPA enrichment from fish oil using urea complexation.

Diagram 2: EPA Metabolism and Competition with Arachidonic Acid

Caption: Competition between EPA and AA for COX and LOX enzymes.

Conclusion

The discovery of this compound and the elucidation of its biological significance represent a landmark in nutritional science and medicine. From the initial observations in Greenlandic populations to the development of sophisticated, industrial-scale isolation techniques, the journey of EPA has been one of continuous scientific advancement. The methodologies detailed in this guide, from traditional urea precipitation to modern supercritical fluid extraction, provide researchers and drug development professionals with a robust toolkit for the isolation and purification of this valuable omega-3 fatty acid. A thorough understanding of its metabolic pathways is crucial for harnessing its full therapeutic potential. This guide serves as a foundational resource to support ongoing research and development in this exciting field.

References

- 1. The composition of food consumed by Greenland Eskimos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The composition of the Eskimo food in north western Greenland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemostatic function and platelet polyunsaturated fatty acids in Eskimos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma lipids and lipoproteins in Greenlandic west coast Eskimos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Eicosapentaenoic acid and prevention of thrombosis and atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. J. Dyerberg, H. O. Bang, E. Stoffersen, S. Moncada and J. R. Vane, “Eicosapentaenoic Acid and Prevention of Thrombosis and Atherosclerosis” Lancet, Vol. 2, No. 8081, 1978, pp. 117-119. - References - Scientific Research Publishing [scirp.org]

The intricate Pathway of 5,8,11,14,17-Eicosapentaenoic Acid (EPA) Biosynthesis in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine microalgae are the primary producers of the omega-3 long-chain polyunsaturated fatty acid (LC-PUFA), 5,8,11,14,17-eicosapentaenoic acid (EPA; 20:5n-3). This essential fatty acid plays a crucial role in human health, with well-documented benefits for cardiovascular function, inflammation modulation, and neurodevelopment. As the demand for sustainable sources of EPA continues to grow, understanding the intricate biosynthetic machinery within these microscopic powerhouses is paramount for their effective utilization in biotechnology and drug development. This technical guide provides an in-depth exploration of the core pathways, enzymes, regulatory mechanisms, and experimental protocols involved in the biosynthesis of EPA in marine algae.

Core Biosynthetic Pathways of EPA

The synthesis of EPA in marine algae is a complex process involving a series of desaturation and elongation reactions that convert shorter-chain fatty acids into this valuable 20-carbon PUFA. Two primary pathways are recognized: the ω-6 pathway and the ω-3 pathway, which are named after the position of the first double bond from the methyl end of the fatty acid. Both pathways utilize a suite of fatty acid desaturases (FADs) and fatty acid elongases (FAEs) and can occur in different cellular compartments, primarily the chloroplast and the endoplasmic reticulum (ER).[1][2]

The initial building block for fatty acid synthesis is acetyl-CoA, which is converted to palmitic acid (16:0) and then to stearic acid (18:0) in the chloroplast. From here, the pathways diverge.

The ω-6 Pathway

In the ω-6 pathway, oleic acid (18:1n-9) is first desaturated to linoleic acid (LA, 18:2n-6) by a Δ12-desaturase. LA is then sequentially acted upon by a Δ6-desaturase, a Δ6-elongase, and a Δ5-desaturase to produce arachidonic acid (ARA, 20:4n-6). Finally, a Δ17(ω3)-desaturase converts ARA to EPA.[3] This pathway is prominent in several algal species, including Nannochloropsis oceanica.[1]

The ω-3 Pathway

The ω-3 pathway begins with the conversion of linoleic acid (18:2n-6) to α-linolenic acid (ALA, 18:3n-3) by a Δ15(ω3)-desaturase. ALA then undergoes a series of desaturation and elongation steps, catalyzed by a Δ6-desaturase, a Δ6-elongase, and a Δ5-desaturase, to yield EPA.[2] Some studies suggest the existence of an alternative "Δ8-pathway" in certain diatoms, where ALA is first elongated and then subjected to Δ8 and Δ5 desaturation.[4]

The interplay between these two pathways can vary between different algal species and can be influenced by environmental conditions. Isotope labeling studies in the diatom Chaetoceros muelleri have suggested that EPA can be produced through a combination of the ω-3 and ω-6 pathways, as well as an alternative ω-3 desaturase pathway acting on 20:4n-6.[5][6]

Quantitative Data on EPA Production

The EPA content in marine algae can vary significantly depending on the species, strain, and cultivation conditions. The following tables summarize quantitative data on EPA content and the fatty acid composition of several key marine algal species.

Table 1: EPA Content in Selected Marine Algae Under Various Conditions

| Algal Species | Condition | EPA Content (% of Total Fatty Acids) | Reference |

| Phaeodactylum tricornutum | Standard culture | 30-40% | [7] |

| Phaeodactylum tricornutum | Nitrogen deprivation | Decreased | [5] |

| Phaeodactylum tricornutum | Low temperature (10°C) | Increased by 120% | [2] |

| Nannochloropsis oceanica | Standard culture | ~30% | [8] |

| Nannochloropsis oceanica | Low temperature (5-10°C) | 22.3-26.0% | [1] |

| Nannochloropsis oceanica | High light & low CO₂ | Increased | [9] |

| Nannochloropsis gaditana | Optimal conditions | 43.0 ± 1.90% | [10] |

| Chaetoceros muelleri | Standard culture | Variable | [5][6] |

| Thalassiosira weissflogii | Standard culture | High | [2] |

| Nitzschia sp. | Standard culture | High | [11] |

Table 2: Fatty Acid Composition of Selected Marine Diatoms (% of Total Fatty Acids)

| Fatty Acid | Nitzschia frustrula | Nitzschia closterium | Phaeodactylum tricornutum | Synedra fragilaroides | Reference |

| 14:0 (Myristic acid) | 1.0 - 6.3% | 1.0 - 6.3% | 1.0 - 6.3% | 1.0 - 6.3% | [1] |

| 16:0 (Palmitic acid) | 13.5 - 26.4% | 13.5 - 26.4% | 13.5 - 26.4% | 13.5 - 26.4% | [1] |

| 16:1n-7 (Palmitoleic acid) | 21.1 - 46.3% | 21.1 - 46.3% | 21.1 - 46.3% | 21.1 - 46.3% | [1] |

| 20:5n-3 (EPA) | 6.5 - 19.5% | 6.5 - 19.5% | 6.5 - 19.5% | 6.5 - 19.5% | [1] |

| 16:2n-4 | Present | Present | Present | Present | [1] |

| 16:3n-4 | Present | Present | Present | Present | [1] |

| 16:4n-1 | Present | Present | Present | Present | [1] |

| 20:4n-6 (Arachidonic acid) | Present | Present | Present | Present | [1] |

Key Enzymes and Their Characteristics

The biosynthesis of EPA is orchestrated by a series of desaturases and elongases, each with specific substrate preferences and cellular localizations.

Fatty Acid Desaturases (FADs)

FADs are enzymes that introduce double bonds into the fatty acid acyl chain. Key FADs in the EPA pathway include:

-

Δ12- and Δ15(ω3)-Desaturases: These enzymes are responsible for the initial desaturation of C18 fatty acids.

-

Δ6-Desaturase: This is a critical and often rate-limiting enzyme that acts on both linoleic acid (in the ω-6 pathway) and α-linolenic acid (in the ω-3 pathway).[12] It is typically located in the endoplasmic reticulum.

-

Δ5-Desaturase: This enzyme introduces a double bond at the Δ5 position of C20 fatty acids.

-

Δ17(ω3)-Desaturase: This enzyme converts ARA to EPA in the final step of the ω-6 pathway.

Table 3: Kinetic Parameters of Selected Algal Desaturases

| Enzyme | Source Organism | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| Δ6-Desaturase | Rat Liver Microsomes (for comparison) | Linoleic Acid | 1.5 | 0.63 | [13] |

| Δ6-Desaturase | Glossomastix chrysoplasta | α-Linolenic Acid | - | - | [14] |

| Δ6-Desaturase | Thalassiosira pseudonana | α-Linolenic Acid | - | High catalytic activity | [14] |

Note: Specific kinetic data for many algal desaturases are still limited in the literature.

Fatty Acid Elongases (FAEs)

FAEs are responsible for the two-carbon extension of the fatty acid chain. The key elongase in the EPA pathway is the Δ6-elongase , which converts C18 PUFAs to C20 PUFAs. In Nannochloropsis oceanica, the Δ6-FAE has been shown to be critical for EPA biosynthesis and is localized to the chloroplast endoplasmic reticulum.[1]

Note: Specific kinetic parameters (Kₘ and Vₘₐₓ) for algal fatty acid elongases are not well-documented in publicly available literature.

Regulation of EPA Biosynthesis

The production of EPA in marine algae is tightly regulated by a complex interplay of genetic and environmental factors.

Transcriptional Regulation

The expression of genes encoding desaturases and elongases is a key control point in EPA biosynthesis. Several transcription factors have been identified as regulators of lipid metabolism in algae:

-

APETALA2 (AP2) transcription factors: In Nannochloropsis gaditana, an AP2 transcription factor, NgAP2a, has been shown to promote lipid accumulation by targeting the KCS (β-ketoacyl-CoA synthase) gene.[2]

-

Basic leucine (B10760876) zipper (bZIP) transcription factors: Overexpression of a bZIP transcription factor in Nannochloropsis salina led to enhanced growth and lipid content.[7]

Environmental Factors

-

Temperature: Low temperatures generally lead to an increase in the proportion of PUFAs, including EPA, in the cell membranes to maintain fluidity.[1][15] Studies on Nannochloropsis oceanica have shown that while optimal growth occurs at around 20-25°C, EPA content is significantly higher at lower temperatures (5-10°C).[1][16]

-

Light: Light intensity and quality can influence the expression of desaturase genes.[17][18] In diatoms, specific transcription factors with light-responsive PAS domains are involved in regulating the expression of light-harvesting complex proteins and may also play a role in fatty acid metabolism.[8]

-

Nutrient Availability: Nitrogen limitation is a well-known trigger for the accumulation of neutral lipids (triacylglycerols) in many microalgae.[5][12] While this can increase overall lipid content, the proportion of EPA within the total fatty acid profile may decrease.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Conceptual signaling pathway for the regulation of EPA biosynthesis by environmental stimuli in marine algae.

Caption: The ω-6 and ω-3 pathways for EPA biosynthesis in marine algae.

Caption: A generalized experimental workflow for studying EPA biosynthesis in marine algae.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol is adapted from established methods for the analysis of fatty acids in microalgae.[19][20][21]

1. Lipid Extraction (Modified Folch Method): a. To a known amount of lyophilized algal biomass (e.g., 10-20 mg), add a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., C17:0 or C19:0) for quantification. c. Vortex vigorously for 2 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again. e. Centrifuge to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids. g. Evaporate the solvent under a stream of nitrogen.

2. Transesterification: a. To the dried lipid extract, add a solution of 2% H₂SO₄ in methanol. b. Incubate at 80-100°C for 1-2 hours. c. Cool to room temperature and add n-hexane and saturated NaCl solution. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane (B92381) phase containing the FAMEs.

3. GC-MS Analysis: a. Inject the FAME-containing hexane solution into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a polar column like a DB-23 or SP-2560). b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. c. Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards. d. Quantify the amount of each fatty acid relative to the internal standard.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for analyzing the expression of desaturase and elongase genes.[14][22]

1. RNA Extraction: a. Harvest fresh or frozen algal pellets. b. Disrupt the cells using a suitable method (e.g., bead beating, cryo-grinding). c. Extract total RNA using a commercial kit or a Trizol-based method. d. Treat the RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis: a. Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR: a. Design and validate primers specific to the target desaturase and elongase genes, as well as one or more stable reference genes (e.g., actin, tubulin, or 18S rRNA).[14] b. Prepare a qPCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green). c. Perform the qPCR reaction in a real-time PCR cycler. d. Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Protocol 3: Heterologous Expression and Purification of a His-tagged Algal Membrane-Bound Desaturase in Pichia pastoris

This protocol is a generalized procedure based on established methods for expressing membrane proteins in yeast.[23][24][25]

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target desaturase gene from algal cDNA. b. Clone the gene into a Pichia pastoris expression vector containing a strong, inducible promoter (e.g., the AOX1 promoter) and a C-terminal 6x-His tag.

2. Transformation of Pichia pastoris: a. Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33, GS115) by electroporation. b. Select for transformants on appropriate selection media.

3. Protein Expression: a. Grow a small-scale culture of a selected transformant in a buffered glycerol-complex medium (BMGY). b. Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY). c. Optimize expression conditions (e.g., methanol concentration, induction time, temperature).

4. Cell Lysis and Membrane Preparation: a. Harvest the induced cells by centrifugation. b. Resuspend the cells in a lysis buffer containing protease inhibitors. c. Disrupt the cells using glass beads or a French press. d. Centrifuge the lysate at a low speed to remove cell debris. e. Pellet the membranes by ultracentrifugation.

5. Solubilization and Purification: a. Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., DDM) and imidazole. b. Incubate to solubilize the membrane proteins. c. Clarify the solubilized fraction by ultracentrifugation. d. Apply the supernatant to a Ni-NTA affinity chromatography column. e. Wash the column with a wash buffer containing a lower concentration of imidazole. f. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole. g. Analyze the purified protein by SDS-PAGE and Western blotting.

Conclusion

The biosynthesis of EPA in marine algae is a multifaceted process involving a network of enzymes, pathways, and regulatory mechanisms. A thorough understanding of these components is essential for the successful metabolic engineering of these organisms to enhance EPA production. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data, detailed experimental protocols, and visual representations of the key processes. As research continues to unravel the complexities of algal lipid metabolism, the potential to harness these microscopic factories for the sustainable production of EPA and other valuable bioactive compounds will undoubtedly expand.

References

- 1. :: Korean Journal of Environmental Biology :: [ebr.or.kr]

- 2. NgAP2a Targets KCS Gene to Promote Lipid Accumulation in Nannochloropsis gaditana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Algae: Critical Sources of Very Long-Chain Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of His-tagged Recombinant Proteins from Yeast [gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of biomass and lipid productivity by overexpression of a bZIP transcription factor in Nannochloropsis salina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptomic and metabolic signatures of diatom plasticity to light fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Growth and fatty acid distribution over lipid classes in Nannochloropsis oceanica acclimated to different temperatures [frontiersin.org]

- 12. Frontiers | Comparison of two Phaeodactylum tricornutum ecotypes under nitrogen starvation and resupply reveals distinct lipid accumulation strategies but a common degradation process [frontiersin.org]

- 13. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suboptimal Temperature Acclimation Affects Kennedy Pathway Gene Expression, Lipidome and Metabolite Profile of Nannochloropsis salina during PUFA Enriched TAG Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Growth and fatty acid distribution over lipid classes in Nannochloropsis oceanica acclimated to different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Light-induced expression of fatty acid desaturase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Light-dependent signal transduction in the marine diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Culture Conditions Affect Antioxidant Production, Metabolism and Related Biomarkers of the Microalgae Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phaeodactylum - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. Simplified purification of active, secreted his-tagged proteins [takarabio.com]

The Metabolic Odyssey of All-cis-5,8,11,14,17-Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-5,8,11,14,17-eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes and a precursor to a diverse array of bioactive lipid mediators that play pivotal roles in inflammation, cardiovascular function, and cellular signaling. Found abundantly in oily fish and marine algae, EPA's metabolic fate within the human body is complex, involving multiple enzymatic pathways that give rise to molecules with distinct and often opposing biological activities. This technical guide provides an in-depth exploration of the metabolic pathways of EPA, offering quantitative data, detailed experimental protocols, and visual representations of the core biochemical cascades to support research and drug development endeavors.

Biosynthesis of Eicosapentaenoic Acid

Humans have a limited capacity to synthesize EPA de novo. The primary route of endogenous EPA production is through the elongation and desaturation of the essential omega-3 fatty acid, α-linolenic acid (ALA). This process occurs predominantly in the liver and involves a series of enzymatic reactions.

Elongation and Desaturation Pathway

The conversion of ALA to EPA is a multi-step process involving fatty acid elongase and desaturase enzymes. The key steps are:

-

Δ6-Desaturation: α-Linolenic acid (18:3n-3) is converted to stearidonic acid (SDA; 18:4n-3) by the enzyme Δ6-desaturase. This is considered a rate-limiting step in the pathway.

-

Elongation: Stearidonic acid is then elongated by an elongase enzyme (specifically, ELOVL5) to eicosatetraenoic acid (ETA; 20:4n-3).

-

Δ5-Desaturation: Finally, ETA is converted to eicosapentaenoic acid (20:5n-3) by the enzyme Δ5-desaturase.

It is important to note that the enzymes in this pathway are also utilized in the metabolism of omega-6 fatty acids, leading to competition between the two pathways.

Catabolic and Transformative Pathways of EPA

Once available, either from dietary sources or endogenous synthesis, EPA is metabolized through three primary enzymatic pathways: the cyclooxygenase (COX) pathway, the lipoxygenase (LOX) pathway, and the cytochrome P450 (CYP) pathway. Additionally, EPA can undergo β-oxidation for energy production.

Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, metabolize EPA to produce the 3-series prostanoids, which are generally less inflammatory than their 2-series counterparts derived from arachidonic acid (AA).[1][2][3][4]

-

Prostaglandins (PGs): EPA is converted to prostaglandin (B15479496) G3 (PGG3) and then to prostaglandin H3 (PGH3). PGH3 serves as a precursor for various prostaglandins, including prostaglandin E3 (PGE3), prostaglandin D3 (PGD3), and prostacyclin (PGI3).

-

Thromboxanes (TXs): PGH3 can also be converted to thromboxane (B8750289) A3 (TXA3), which is then rapidly hydrolyzed to the inactive thromboxane B3 (TXB3). TXA3 is a weaker platelet aggregator and vasoconstrictor compared to TXA2 derived from AA.

dot

Caption: Cyclooxygenase (COX) pathway of EPA metabolism.

Lipoxygenase (LOX) Pathway

The LOX enzymes (5-LOX, 12-LOX, and 15-LOX) introduce oxygen into EPA to produce leukotrienes and specialized pro-resolving mediators (SPMs), such as resolvins.

-

Leukotrienes (LTs): 5-LOX metabolizes EPA to produce the 5-series leukotrienes, such as leukotriene B5 (LTB5). LTB5 is a less potent chemoattractant for neutrophils compared to LTB4 derived from AA.

-

Specialized Pro-Resolving Mediators (SPMs): The metabolism of EPA by 12/15-LOX is a key step in the biosynthesis of E-series resolvins.

Caption: Cytochrome P450 (CYP) pathway of EPA metabolism.

Beta-Oxidation

EPA can be transported into mitochondria and peroxisomes to undergo β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. Studies in rat hepatocytes have shown that EPA undergoes β-oxidation, and this process can be influenced by the cellular energy status. [7][8]In hepatocytes from fasted rats, approximately 70% of EPA is oxidized. [7]

Quantitative Data on EPA Metabolism

The following tables summarize key quantitative data related to the metabolism of EPA by various enzymatic pathways.

Table 1: Enzyme Kinetics of EPA Metabolism by Lipoxygenase Isozymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Human 12-LOX | EPA | - | - | - |

| Human 15-LOX-1 | EPA | - | - | - |

| Human 15-LOX-2 | EPA | - | - | - |

Data not available in the provided search results.

Table 2: Metabolism of EPA by Recombinant Human Cytochrome P450 Isoforms [9]

| CYP Isoform | Relative Conversion Rate (EPA vs. AA) | Major EPA Metabolite |

|---|---|---|

| CYP2C8 | ~1.2-1.4 : 1 | 17,18-EEQ |

| CYP2C9 | ~1.2-1.4 : 1 | 17,18-EEQ |

| CYP2C19 | ~1.2-1.4 : 1 | 17,18-EEQ |

| CYP2J2 | Significantly higher for EPA | 17,18-EEQ |

| CYP2E1 | ~2.4 : 1 | - |

| CYP4A11 | ~2.1 : 1 | - |

| CYP4F2 | ~1.3 : 1 | - |

| CYP2C23 | ~1 : 1 | 17,18-EEQ |

Table 3: Plasma Concentrations of EPA and its Metabolites in Humans After Supplementation

| Study Population | Supplementation | Analyte | Baseline Concentration | Post-supplementation Concentration | Reference |

| Healthy Adults | 1 g/day EPA for 6 days | EPA in Plasma PL | - | Significantly increased | [10] |

| Healthy Adults | 1 g/day EPA for 6 days | DPA in Plasma CE | - | Significantly increased at day 6 | [10] |

| Healthy Adults | Enriched-SPM marine oil | 18-HEPE in Plasma | ~2 ng/mL | Peak at ~6 ng/mL (3h) | [11] |

| Healthy Adults | Enriched-SPM marine oil | RvE1 in Plasma | Undetectable | Undetectable | [11] |

| Subjects with Chronic Inflammation | EPA | 18-HEPE in Plasma | - | Significantly increased | [5] |

| Subjects with Chronic Inflammation | EPA | RvEs in Plasma | - | Undetectable | [5] |

PL: Phospholipids, CE: Cholesteryl Esters, DPA: Docosapentaenoic Acid, 18-HEPE: 18-hydroxyeicosapentaenoic acid, RvE: Resolvin E series.

Experimental Protocols

Analysis of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of EPA-derived eicosanoids from biological samples such as plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE) [12][13][14][15]

-

Acidification: Acidify plasma or serum samples to a pH of approximately 3.5 with 2M hydrochloric acid. This protonates the carboxylic acid groups of the eicosanoids, facilitating their retention on the SPE column. [12]2. Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water. [12]3. Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of methanol in water to remove polar interferences. A subsequent wash with hexane (B92381) can be used to elute more non-polar lipids. [15]5. Elution: Elute the eicosanoids from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate. [12][15]6. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis. [12] b. LC-MS/MS Analysis [14]

-

Chromatographic Separation: Separate the eicosanoids using a reverse-phase C18 column with a gradient elution profile. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., 0.02% acetic acid) and an organic phase (e.g., acetonitrile/isopropanol).

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Detection is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored for high selectivity and sensitivity.

In Vitro Cyclooxygenase (COX) Activity Assay

[16][17][18] This colorimetric assay measures the peroxidase component of COX activity.

-

Reagent Preparation:

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Heme cofactor.

-

COX enzyme (purified or microsomal preparation).

-

Test compound (e.g., EPA) and inhibitors.

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Arachidonic acid (as a positive control and substrate).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme preparation.

-

Add the test compound (EPA) or vehicle control. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C).

-

Add the chromogenic substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid (or EPA).

-

-

Measurement:

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

For inhibition studies, determine the IC50 value of the test compound.

-

Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

[7][8] This protocol uses radiolabeled EPA to measure its rate of β-oxidation.

-

Hepatocyte Isolation: Isolate hepatocytes from rodent liver by collagenase perfusion.

-

Incubation: Incubate the isolated hepatocytes in a suitable buffer containing [1-¹⁴C]-eicosapentaenoic acid complexed to bovine serum albumin (BSA).

-

Reaction Termination: After a defined incubation period, stop the reaction by adding perchloric acid.

-

Separation of Metabolites: Separate the acid-soluble metabolites (which include acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation) from the unreacted [1-¹⁴C]-EPA by centrifugation.

-

Quantification: Measure the radioactivity in the acid-soluble supernatant using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

[19][20][21][22][23] This method is used to determine the fatty acid composition of a sample, including the relative amounts of EPA.

-

Lipid Extraction: Extract total lipids from the sample using a solvent mixture such as chloroform:methanol.

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent such as methanolic HCl or BF3-methanol. [19]3. Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane or heptane. [21]4. GC-MS Analysis:

-

Gas Chromatography: Inject the FAMEs onto a GC equipped with a polar capillary column (e.g., a wax or cyanopropyl polysiloxane column). The FAMEs are separated based on their volatility and polarity. The oven temperature is programmed to ramp up to achieve optimal separation. [20] * Mass Spectrometry: The separated FAMEs are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns for each FAME.

-

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard. [20]

Conclusion

The metabolic pathways of all-cis-5,8,11,14,17-eicosapentaenoic acid are intricate and result in a wide range of bioactive molecules with significant implications for human health and disease. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers, scientists, and drug development professionals. This technical guide provides a foundational resource for exploring the complex biochemistry of EPA and harnessing its therapeutic potential. The provided diagrams and protocols serve as a starting point for further investigation into the nuanced roles of EPA and its metabolites in physiological and pathological processes.

References

- 1. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of EPA and DHA Supplementation on Plasma Specialized Pro-resolving Lipid Mediators and Blood Monocyte Inflammatory Response in Subjects with Chronic Inflammation (OR29-01-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-oxidation modulates metabolic competition between eicosapentaenoic acid and arachidonic acid regulating prostaglandin E(2) synthesis in rat hepatocytes-Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different metabolism of EPA, DPA and DHA in humans: A double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arborassays.com [arborassays.com]

- 13. benchchem.com [benchchem.com]

- 14. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 16. jddtonline.info [jddtonline.info]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

- 20. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 21. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 22. lipidmaps.org [lipidmaps.org]

- 23. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Natural Sources of Eicosapentaenoic Acid (EPA) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its pleiotropic health benefits, including anti-inflammatory, cardiovascular protective, and neuroprotective effects. Beyond the canonical all-cis configuration, EPA exists as a variety of isomers, including positional and geometric (cis/trans) isomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the natural sources of EPA isomers, with a focus on marine organisms. It details the methodologies for their extraction, separation, and quantification, and explores the current understanding of their biological activities and associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to explore the therapeutic potential of specific EPA isomers.

Introduction

Eicosapentaenoic acid (20:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) predominantly found in marine ecosystems. Its beneficial effects on human health are well-documented and are largely attributed to its role as a precursor to anti-inflammatory eicosanoids and its ability to modulate cellular signaling pathways. However, the biological activity of EPA is not solely defined by its primary structure but is also influenced by its isomeric forms. Isomers of EPA can differ in the position of their five double bonds along the acyl chain (positional isomers) or the geometry of these double bonds (geometric isomers, i.e., cis/trans). While the all-cis configuration is the most common naturally occurring form, the presence and biological significance of other isomers are areas of growing research interest.

This guide provides an in-depth exploration of the natural sources of EPA isomers, the analytical techniques for their characterization, and their known biological functions, with a particular focus on aspects relevant to drug discovery and development.

Natural Sources of Eicosapentaenoic Acid and its Isomers

The primary natural sources of EPA are marine organisms, which accumulate this fatty acid through the food chain.

Marine Microalgae

At the base of the marine food web, microalgae are the original producers of EPA.[1] Species from the classes Bacillariophyceae (diatoms), Cryptophyceae, and Haptophyceae are known to be rich sources of EPA. The EPA content in microalgae can vary significantly depending on the species, growth conditions (such as temperature, light, and nutrient availability), and harvesting phase. While the all-cis isomer is predominant, the presence of other isomers in microalgae is an area of ongoing investigation.

Marine Fish

Cold-water, oily fish are the most well-known dietary sources of EPA for humans.[1] Species such as salmon, mackerel, herring, sardines, and tuna accumulate high levels of EPA by consuming EPA-rich microalgae and smaller fish.[1] The EPA in fish is typically esterified in triglycerides and phospholipids.

The positional distribution of EPA on the glycerol (B35011) backbone of triglycerides in fish oil is not random. While there is variability among species, EPA is often found at the sn-1 and sn-3 positions, with docosahexaenoic acid (DHA) being preferentially located at the sn-2 position.[1] This stereospecific positioning can influence the bioavailability and metabolic fate of EPA.

Other Marine Organisms

Krill, small crustaceans found in all the world's oceans, are another significant source of EPA. Krill oil is unique in that a substantial portion of its EPA is esterified to phospholipids, which may enhance its bioavailability compared to the triglyceride form found in fish oils. Other marine organisms, such as calamari and various shellfish, also contain notable amounts of EPA.

Occurrence of EPA Isomers in Natural Sources

While the all-cis-5,8,11,14,17-eicosapentaenoic acid is the most abundant and well-studied isomer, other isomers exist.

-

Positional Isomers: The distribution of double bonds along the carbon chain can vary. However, in naturally occurring EPA from marine sources, the delta-5, 8, 11, 14, and 17 positions are characteristic.

-

Geometric (cis/trans) Isomers: The formation of trans isomers of EPA is primarily associated with industrial processing of fish oils, such as high-temperature deodorization.[2] There is limited evidence for the significant natural occurrence of trans-EPA isomers in unprocessed marine organisms. However, some studies suggest that trace amounts may be formed through biohydrogenation by gut bacteria in marine animals or through free-radical-mediated isomerization.

-

Oxidized Isomers (Isoprostanes): Non-enzymatic, free-radical-catalyzed peroxidation of EPA can lead to the formation of a class of prostaglandin-like isomers known as F3-isoprostanes.[3] These isomers are considered biomarkers of lipid peroxidation and oxidative stress in vivo.[3]

Quantitative Data on EPA and its Isomers

The following tables summarize the available quantitative data on the total EPA content in various natural sources. It is important to note that data on the specific concentrations of naturally occurring EPA isomers other than the all-cis form are scarce in the scientific literature.

Table 1: Total Eicosapentaenoic Acid (EPA) Content in Selected Marine Fish

| Fish Species | Scientific Name | EPA Content (mg per 100g) |

| Mackerel | Scomber scombrus | 898 |

| Salmon (Atlantic, farmed) | Salmo salar | 820 |

| Herring (Atlantic) | Clupea harengus | 909 |

| Sardines (canned in oil) | Sardina pilchardus | 473 |

| Tuna (Bluefin) | Thunnus thynnus | 1279 |

Data compiled from various publicly available nutritional databases. Values can vary based on season, diet, and preparation method.

Table 2: Total Eicosapentaenoic Acid (EPA) Content in Selected Marine Microalgae

| Microalgae Species | EPA Content (% of total fatty acids) |

| Phaeodactylum tricornutum | 20-30 |

| Nannochloropsis oculata | 28.9 |

| Chlorella vulgaris | 5-15 |

| Isochrysis galbana | 1-5 |

Data are indicative and can vary significantly with culture conditions.

Table 3: Positional Distribution of EPA in Triacylglycerols of Selected Fish Oils

| Fish Species | % EPA at sn-2 position | % EPA at sn-1,3 positions |

| Anchovy | ~39% | ~61% |

| Salmon | Evenly distributed | Evenly distributed |

| Tuna | Evenly distributed | Evenly distributed |

Data synthesized from literature.[1] The distribution can be influenced by the specific triacylglycerol molecules present.

Experimental Protocols

Accurate identification and quantification of EPA isomers require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Lipid Extraction from Biological Matrices

A standard procedure for extracting total lipids from marine samples is the Bligh and Dyer method.

Protocol:

-

Homogenization: Homogenize 1 g of wet tissue (e.g., fish muscle, microalgae pellet) with 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture in a glass tube.

-

Phase Separation: Add 1.25 mL of chloroform and vortex thoroughly. Then, add 1.25 mL of distilled water and vortex again.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a pre-weighed glass vial.

-

Drying: Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

-

Storage: Store the dried lipid extract at -80°C under a nitrogen atmosphere until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

-

Transesterification: To the dried lipid extract (approximately 25 mg), add 1.5 mL of 0.5 M KOH in methanol.

-

Heating: Cap the vial and heat at 100°C for 10 minutes with occasional vortexing.

-

Methylation: After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol. Cap tightly and heat at 100°C for 5 minutes.

-

Extraction: Cool the vial and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge at 1000 x g for 5 minutes.

-

Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Geometric Isomer Separation

Ag+-HPLC is a powerful technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds.

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector and a silver-ion column (e.g., ChromSpher 5 Lipids).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a polar modifier (e.g., acetonitrile (B52724) or isopropanol). The specific gradient will depend on the isomers being separated. A typical starting condition could be 99.9% hexane and 0.1% acetonitrile, with a linear gradient to increase the acetonitrile concentration.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at 20-25°C.

-

Detection: UV detection at 205-215 nm for underivatized fatty acids or at a wavelength appropriate for derivatized fatty acids (e.g., phenacyl esters).

-

Sample Preparation: FAMEs or other derivatives are dissolved in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on calibration curves generated from pure standards of the respective isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Geometric Isomer Analysis

GC-MS is used for the separation and identification of FAMEs, including different isomers.

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A highly polar capillary column (e.g., CP-Sil 88, SP-2560, or SLB-IL111) of at least 100 m in length is recommended for resolving positional and geometric isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A precise temperature program is crucial for separation. An example program: initial temperature of 100°C, hold for 4 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) at 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 50-500. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used.

-

Identification: Isomers are identified based on their retention times compared to authentic standards and their mass spectra.

-

Quantification: Based on the peak area of specific ions, using an internal standard (e.g., methyl tricosanoate) and calibration curves.

Biological Activities and Signaling Pathways of EPA Isomers

The biological effects of EPA are multifaceted, involving modulation of inflammatory pathways, gene expression, and membrane biophysics. While much of the research has focused on the all-cis isomer, there is emerging evidence that other isomers may have distinct biological activities.

Anti-inflammatory Effects

All-cis EPA competes with the pro-inflammatory omega-6 fatty acid arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This results in the production of 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are generally less inflammatory than their AA-derived counterparts.

Activation of the Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

While direct activation of Nrf2 by all-cis EPA is modest, oxidized derivatives of EPA, such as J3-isoprostanes, are electrophilic and have been shown to activate the Nrf2 pathway. This suggests that some of the antioxidant and anti-inflammatory effects of EPA may be mediated by its in vivo oxidation products.

Differential Activities of Geometric Isomers

The biological activities of trans isomers of EPA are not well-characterized, largely because they are not found in significant quantities in natural, unprocessed foods. Studies on other trans fatty acids have shown that they can have detrimental effects on cardiovascular health. It is plausible that trans isomers of EPA may not be recognized as efficiently by the enzymes that metabolize all-cis EPA, potentially altering their biological effects. Further research is needed to elucidate the specific signaling pathways affected by trans-EPA isomers.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the analysis of EPA isomers and the logical relationship in their biological action.

References

- 1. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of timnodonic acid

Introduction

Timnodonic acid, more commonly known as eicosapentaenoic acid (EPA), is a long-chain omega-3 polyunsaturated fatty acid (PUFA) of significant interest in the fields of nutrition, medicine, and drug development.[1] Found predominantly in marine sources, its unique chemical structure underpins a wide range of biological activities, primarily related to the modulation of inflammatory processes, cardiovascular function, and cellular signaling.[1] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, biochemical pathways, and relevant experimental protocols for timnodonic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Timnodonic acid is a carboxylic acid featuring a 20-carbon chain and five cis-configured double bonds.[2] Its systematic IUPAC name is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.[2][3][4] As an omega-3 fatty acid, the first double bond is located at the third carbon atom from the methyl (omega) end of the acyl chain.[1][2][5]

| Identifier | Value |

| IUPAC Name | (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid[2][3][4] |

| Common Names | Timnodonic Acid, Eicosapentaenoic Acid (EPA)[2][6] |

| CAS Number | 10417-94-4[3][6][7] |

| Chemical Formula | C₂₀H₃₀O₂[1][2][6][7][8] |

| Molecular Weight | 302.45 g/mol [3][7][8] |

| InChI Key | JAZBEHYOTPTENJ-JLNKQSITSA-N[3][6] |

| SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[4][6][9] |

Physicochemical Properties

Timnodonic acid is a colorless to pale yellow oil at room temperature.[7] It is sensitive to air and light, necessitating storage under inert gas at low temperatures (-20°C) to prevent oxidative degradation.[10][11]

| Property | Value | Source(s) |

| Physical Form | Liquid / Oil | [7] |

| Melting Point | -54 to -53 °C | [7][8][10][12][13][14] |

| Boiling Point | 439 °C | [7][10] |

| Density | 0.943 g/mL (at 25 °C) | [7][8][10][12][13] |

| Refractive Index | n20/D 1.4977 | [7][8][10][12][13] |

| Water Solubility | Practically Insoluble | [9][15] |

| Solvent Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, DMF | [7][9][11][12][14][16] |

| Stability | Stable for ≥2 years when stored at -20°C under argon. | [12][16] |

Biochemical Properties and Signaling Pathways

3.1. Biosynthesis

While humans can synthesize timnodonic acid from alpha-linolenic acid (ALA), an essential omega-3 fatty acid found in plant oils, the process is generally inefficient.[5] The pathway involves a series of enzymatic reactions, primarily desaturation and elongation.

3.2. Metabolism and Eicosanoid Production

Timnodonic acid is a crucial substrate for several enzyme systems that also metabolize arachidonic acid (AA), an omega-6 fatty acid. This competitive interaction is fundamental to its anti-inflammatory effects. Timnodonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce the 3-series prostaglandins (B1171923) and thromboxanes, and the 5-series leukotrienes, respectively.[2] These eicosanoids are generally less inflammatory and less potent in inducing platelet aggregation compared to their AA-derived counterparts (series-2 and series-4 eicosanoids).[17]

Additionally, timnodonic acid is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides and hydroxides, such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) and 18-hydroxyeicosapentaenoic acid (18-HEPE), which have been shown to possess anti-inflammatory and pro-resolving properties.[18][19]

Experimental Protocols

4.1. Protocol for Extraction and Derivatization for GC Analysis

This protocol outlines the general steps for extracting total lipids from a biological sample (e.g., plasma or tissue) and preparing fatty acid methyl esters (FAMEs) for quantification by gas chromatography (GC).

Methodology:

-

Homogenization: Homogenize the biological sample in a chloroform (B151607):methanol mixture (2:1, v/v) to extract total lipids.

-

Phase Separation: Add a saline solution to the homogenate to induce phase separation. The lower chloroform layer, containing the lipids, is carefully collected.

-

Saponification: Evaporate the solvent under a stream of nitrogen. Add methanolic potassium hydroxide (B78521) (KOH) and heat to saponify the lipids, releasing free fatty acids.

-

Methylation (Derivatization): Acidify the sample and add a methylating agent, such as 14% boron trifluoride in methanol (BF₃-methanol). Heat the mixture to convert the free fatty acids into their more volatile FAMEs.

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water. The upper hexane layer containing the FAMEs is collected for analysis.

-

Analysis: Inject the hexane extract into a gas chromatograph equipped with a polar capillary column and a flame ionization detector (FID) or mass spectrometer (MS) for separation and quantification against a certified FAME standard.

4.2. Protocol for In Vitro Cell Treatment

This protocol describes a general method for treating cultured cells with timnodonic acid to study its biological effects.

Methodology:

-

Stock Solution Preparation: Dissolve high-purity timnodonic acid in an appropriate solvent like ethanol or DMSO to create a concentrated stock solution.[11] Store at -20°C or -80°C under an inert gas.[10]

-

Preparation of Working Solution: For cell treatment, it is crucial to minimize solvent toxicity.

-

Solvent-based: Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

BSA Conjugation: For improved solubility and delivery in aqueous media, timnodonic acid can be complexed with fatty acid-free bovine serum albumin (BSA). Briefly, evaporate the solvent from an aliquot of the stock solution under nitrogen, and resuspend the fatty acid in a warm BSA solution in culture medium with vigorous mixing.

-

-

Cell Treatment: Replace the medium of cultured cells (e.g., macrophages, endothelial cells) with the medium containing the timnodonic acid working solution.

-

Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours) under standard cell culture conditions.

-

Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis. This can include:

-

Gene Expression: RNA extraction followed by RT-qPCR to measure cytokine mRNA levels.

-

Protein Analysis: ELISA of the supernatant for secreted proteins or Western blotting of cell lysates for signaling pathway components.

-

Metabolite Analysis: Extraction and analysis of eicosanoids by LC-MS/MS.

-

Conclusion

Timnodonic acid (EPA) is a multifaceted omega-3 fatty acid with a well-defined chemical structure that dictates its significant biological properties. Its role as a competitive substrate for eicosanoid production pathways is a cornerstone of its therapeutic potential, particularly in inflammatory and cardiovascular diseases. For professionals in research and drug development, a thorough understanding of its physicochemical characteristics, metabolic fate, and appropriate handling in experimental settings is paramount to harnessing its full potential. The protocols and data presented in this guide offer a foundational resource for the continued investigation and application of this important molecule.

References

- 1. TIMNODONIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. Eicosapentaenoic acid (c20:5 n3) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Icosapent | C20H30O2 | CID 446284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. xtendlife.com [xtendlife.com]

- 6. caymanchem.com [caymanchem.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. adooq.com [adooq.com]

- 10. 10417-94-4 CAS MSDS (EPA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Eicosapentaenoic acid - CAS-Number 10417-94-4 - Order from Chemodex [chemodex.com]

- 13. chembk.com [chembk.com]

- 14. Eicosapentaenoic Acid | CAS#:10417-94-4 | Chemsrc [chemsrc.com]

- 15. drugfuture.com [drugfuture.com]

- 16. caymanchem.com [caymanchem.com]

- 17. youtube.com [youtube.com]

- 18. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic profiling of murine plasma reveals eicosapentaenoic acid metabolites protecting against endothelial activation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Metabolism of 5,8,11,14,17-Eicosapentaenoic Acid in Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous metabolism of 5,8,11,14,17-eicosapentaenoic acid (EPA) in human platelets. It details the primary metabolic pathways, key enzymatic players, and the resulting bioactive lipid mediators. This document also includes comprehensive experimental protocols for the study of EPA metabolism in platelets and presents quantitative data in structured tables for ease of comparison.

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes and a substrate for the synthesis of a diverse range of signaling molecules known as eicosanoids. In human platelets, the metabolism of EPA is of significant interest due to its influence on platelet function and its potential therapeutic implications in cardiovascular diseases. EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes, often leading to the production of eicosanoids with attenuated pro-inflammatory and pro-thrombotic activities compared to their AA-derived counterparts.[1][2] This guide explores the three major enzymatic pathways responsible for EPA metabolism in human platelets: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

Metabolic Pathways of EPA in Human Platelets

Upon platelet activation, EPA is liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) and becomes available for enzymatic conversion. The subsequent metabolic fate of EPA is determined by the engagement of one of three primary enzymatic cascades.

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway, primarily involving the COX-1 isoform in platelets, metabolizes EPA to form prostaglandin (B15479496) G3 (PGG3) and subsequently prostaglandin H3 (PGH3).[3] PGH3 serves as a precursor for the synthesis of thromboxane (B8750289) A3 (TXA3), which is rapidly hydrolyzed to the stable, yet biologically less active, thromboxane B3 (TXB3).[4][5] TXA3 is a weaker agonist for the thromboxane receptor compared to the AA-derived TXA2, resulting in reduced platelet aggregation and vasoconstriction.[5]

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway in human platelets is dominated by the activity of 12-lipoxygenase (12-LOX).[4][6] This enzyme converts EPA into 12-hydroperoxyeicosapentaenoic acid (12-HpEPE), which is then rapidly reduced to 12-hydroxyeicosapentaenoic acid (12-HEPE).[1][7] 12-HEPE is a major metabolite of EPA in platelets and has been shown to inhibit platelet aggregation.[8][9] Additionally, a 15-lipoxygenase (15-LOX) can metabolize EPA to 15-hydroxyeicosapentaenoic acid (15-HEPE), which also exhibits anti-platelet activity.[5][10]

Cytochrome P450 (CYP) Pathway

Human platelets express several cytochrome P450 enzymes, including CYP1A1, CYP2J2, and CYP4A11, which are capable of metabolizing fatty acids.[11] These enzymes can convert EPA into various epoxyeicosatetraenoic acids (EEQs) and hydroxyeicosapentaenoic acids (HEPEs). While the role of CYP-mediated EPA metabolism in platelets is less characterized than the COX and LOX pathways, the resulting metabolites are known to have roles in regulating vascular tone and inflammation.[12]

Quantitative Data on EPA Metabolism

The following tables summarize the quantitative data available on the metabolism of EPA in human platelets, providing a comparative overview of metabolite formation and enzyme kinetics.

Table 1: Concentration of Key EPA-Derived Metabolites in Human Platelets

| Metabolite | Stimulus | Concentration | Reference |

| 12-HEPE | Collagen | Significantly higher than vehicle | [7] |

| 12-HEPE | Thrombin | Significantly higher than vehicle | [7] |

| Thromboxane B3 (TXB3) | Thrombin | Undetected | [7] |

| 15-HEPE | Collagen | Increased, but lower than 12-HEPE | [7] |

Table 2: Inhibition of Arachidonic Acid Metabolism by EPA in Human Platelets

| AA Metabolite | Stimulus | Effect of EPA | Reference |

| Thromboxane B2 (TxB2) | Thrombin | Reduced | [7] |

| 12-HETE | Collagen | Unaltered | [7] |

| 12-HETE | Thrombin | Unaltered | [7] |

Experimental Protocols

This section provides detailed methodologies for the investigation of EPA metabolism in human platelets, from platelet isolation to the analysis of eicosanoid products.

Human Platelet Isolation

Objective: To obtain a pure and resting population of human platelets from whole blood.

Materials:

-

Whole blood collected in acid-citrate-dextrose (ACD) vacutainer tubes.

-

HEPES buffer.

-

Prostaglandin E1 (PGE1).

-

Platelet wash buffer.

-

Tyrode's buffer with 5 mM glucose and 3 mg/ml BSA.

-

Apyrase.

Procedure:

-

Draw whole blood into an ACD vacutainer tube.

-

To prevent platelet activation, avoid strong mechanical forces such as fast pipetting and vigorous shaking throughout the procedure.[13]

-

Add HEPES buffer at a 1:1 ratio (v/v) to the whole blood. Include PGE1 at a final concentration of 1 µM to prevent platelet activation.[13]

-

Mix gently by inverting the tube slowly.[13]

-

Centrifuge at 100 x g for 15–20 minutes at room temperature with the brake off to pellet red and white blood cells.[13]

-

Carefully transfer the supernatant, which is the platelet-rich plasma (PRP), to a new plastic tube using a wide-orifice transfer pipette.[13]

-

Pellet the platelets by centrifuging the PRP at 800 x g for 15–20 minutes at room temperature with the brake off. Discard the supernatant.[13]

-

Gently rinse the platelet pellet twice with platelet wash buffer without resuspending the pellet to minimize activation.[13]

-

Carefully and slowly resuspend the platelet pellet in Tyrode's buffer containing 5 mM glucose and freshly added BSA (3 mg/ml). To maintain a resting state, add PGE1 (1 µM) and/or apyrase (0.2 U/ml final concentration).[13]

Eicosanoid Extraction from Platelets

Objective: To extract eicosanoid metabolites from isolated platelets for subsequent analysis.

Materials:

-

Isolated platelet suspension.

-

Ice-cold 10% trichloroacetic acid (w/v).

-

Stable isotope-labeled internal standards for the eicosanoids of interest.

-

C18 solid-phase extraction (SPE) columns.

-

0.1% formic acid in water.

-

Hexane.

-

Methyl formate.

-

Nitrogen gas stream.

Procedure:

-

Pellet the isolated platelets by centrifugation at 3,000 x g for 3 minutes.[14]

-

Aspirate the supernatant.[14]

-

Resuspend the platelet pellet in 750 µl of ice-cold 10% trichloroacetic acid (w/v).[14]

-

Add the appropriate stable isotope-labeled internal standards.[14]

-

Pulse-sonicate the sample 30 times with 0.5-second pulses on ice.[14]

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[14]

-

Condition a C18 SPE column by washing with methanol followed by 0.1% formic acid in water.[15]

-

Apply the supernatant from the centrifuged sample to the conditioned SPE column.[10]

-

Wash the column with 10 ml of water, followed by 6 ml of hexane.[10]

-

Elute the eicosanoids with 7 ml of methyl formate.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[15]

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile/water).[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of EPA Metabolites

Objective: To separate, identify, and quantify EPA-derived eicosanoids.

Instrumentation:

-

Ultra-high-performance liquid chromatography (UPLC) system.

-